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Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

Cat. No.: B075036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral

alcohol (S)-(+)-3-Methyl-2-butanol. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document outlines the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for data acquisition.

Data Presentation
The following tables summarize the key spectroscopic data for (S)-(+)-3-Methyl-2-butanol.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

~3.56 Quintet H-2 (CH-OH)

~1.77 Octet H-3 (CH)

~1.18 Doublet C-1 Methyl (CH₃)

~0.93 & ~0.96 Doublet C-4 Methyls (2xCH₃)

~1.5 (variable) Broad Singlet OH
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Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Carbon Assignment

~72.7 C-2 (CH-OH)

~35.1 C-3 (CH)

~20.0 C-1 (CH₃)

~18.2 C-4 (CH₃)

~17.9 C-4' (CH₃)

Solvent: CDCl₃. Data sourced from publicly available spectra.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Strong, Broad
O-H stretch (Hydrogen-

bonded)

~2870-2960 Strong C-H stretch (sp³ hybridized)

~1370-1390 Medium C-H bend (gem-dimethyl)

~1100 Strong
C-O stretch (secondary

alcohol)

Sample preparation: Neat liquid film.[1][2]

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity
Assignment of Fragment
Ion

88 Low [M]⁺ (Molecular Ion)

73 Moderate [M - CH₃]⁺

70 Low [M - H₂O]⁺

55 Moderate [C₄H₇]⁺

45 High (Base Peak) [CH₃CHOH]⁺ (α-cleavage)

43 High [CH(CH₃)₂]⁺ (Isopropyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.[1][3]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of (S)-(+)-3-Methyl-2-butanol for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the tube and gently invert several times to ensure a homogenous solution.

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz NMR Spectrometer.
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Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: 16 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

Processing: Fourier transform the acquired Free Induction Decay (FID) with an

exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the

spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Parameters:

Spectral Width: 240 ppm.

Acquisition Time: 1.5 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 1024.
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Processing: Fourier transform the FID with an exponential window function (line

broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum

using the central peak of the CDCl₃ triplet at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

As (S)-(+)-3-Methyl-2-butanol is a liquid at room temperature, the spectrum is acquired

"neat" (undiluted).

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth

dampened with isopropanol, followed by a dry cloth.

FTIR-ATR Spectroscopy Protocol:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR

accessory.

Background: Collect a background spectrum of the empty, clean ATR crystal.

Sample Application: Place one to two drops of (S)-(+)-3-Methyl-2-butanol directly onto

the center of the ATR crystal to completely cover the sampling area.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Processing: The final spectrum is presented in terms of transmittance or absorbance after

automatic ratioing against the background spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation and Introduction:
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Dilute a small amount of (S)-(+)-3-Methyl-2-butanol in a volatile solvent such as methanol

or dichloromethane to a concentration of approximately 1 mg/mL.

The sample is introduced into the mass spectrometer via a Gas Chromatography (GC)

system for separation and purification prior to ionization.

GC-MS Protocol:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

GC Conditions:

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250°C.

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to

200°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230°C.

Mass Range: m/z 35-350.

Scan Speed: 2 scans/second.

Mandatory Visualizations
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Caption: Workflow for the spectroscopic analysis of (S)-(+)-3-Methyl-2-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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